molecular formula C23H20IN3O3 B11551342 N-({N'-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11551342
M. Wt: 513.3 g/mol
InChI Key: HJOHEJXHRCIBSD-WGARJPEWSA-N
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Description

N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that features a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with hydrazine derivatives. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.

    Medicine: Research is ongoing into its potential use as an anti-cancer or anti-inflammatory agent due to its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with carbonyl-containing compounds, which may inhibit the function of enzymes or other proteins. This interaction can disrupt biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(Z)-(2-Hydroxy-5-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
  • N-({N’-[(Z)-(2-Hydroxy-5-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Uniqueness

N-({N’-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its chloro- and bromo-substituted analogs .

Properties

Molecular Formula

C23H20IN3O3

Molecular Weight

513.3 g/mol

IUPAC Name

N-[2-[(2Z)-2-[(2-hydroxy-5-iodophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H20IN3O3/c24-19-11-12-20(28)18(13-19)14-26-27-21(29)15-25-23(30)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22,28H,15H2,(H,25,30)(H,27,29)/b26-14-

InChI Key

HJOHEJXHRCIBSD-WGARJPEWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C\C3=C(C=CC(=C3)I)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)I)O

Origin of Product

United States

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